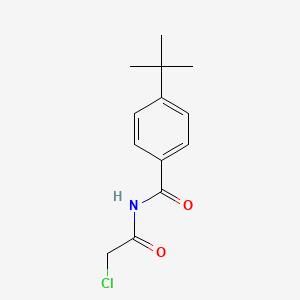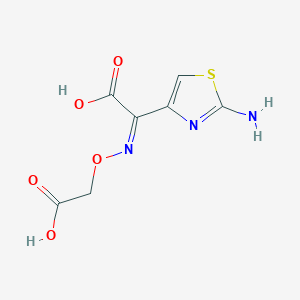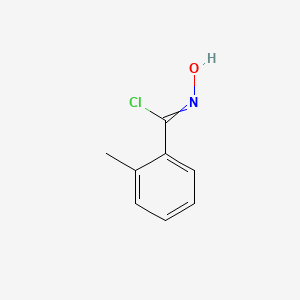
2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid
Übersicht
Beschreibung
“2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid” is a chemical compound . It is a derivative of indane, which is a colorless liquid hydrocarbon . This compound is used in research .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides were designed and synthesized as new selective discoidin domain receptor 1 (DDR1) inhibitors .Molecular Structure Analysis
The molecular structure of this compound includes an indane core, which is a bicyclic compound consisting of a benzene ring fused to a pentane ring . It also contains functional groups such as an amino group and a carboxylic acid group .Wissenschaftliche Forschungsanwendungen
2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid has been the subject of various scientific research studies due to its potential therapeutic applications. One of the most significant applications of this compound is its use as an inhibitor of protein-protein interactions. This compound has been shown to inhibit the interaction between the transcription factor HIF-1α and the coactivator p300, which is involved in the development of cancer. This compound has also been shown to inhibit the interaction between the transcription factor NF-κB and the coactivator p300, which is involved in the development of inflammation.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with trka, trkb, and trkc . These are receptor tyrosine kinases that play crucial roles in the development and function of the nervous system .
Mode of Action
It’s suggested that the compound might interact with its targets in a similar way to other indole derivatives . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Biochemical Pathways
Indole derivatives, which this compound is a part of, are known to affect various biochemical pathways, including those involved in cell signaling and metabolism .
Pharmacokinetics
The compound is a solid at room temperature and has a molecular weight of 21165 , which may influence its absorption and distribution.
Result of Action
Similar compounds have been shown to inhibit certain kinases, which could lead to changes in cell signaling and function .
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid has several advantages and limitations for lab experiments. One of the advantages of this compound is its ability to inhibit protein-protein interactions, which is a critical step in the development of cancer and inflammation. This compound is also relatively easy to synthesize and has a high purity level. One of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the scientific research of 2-amino-5-chloro-2,3-dihydro-1H-indene-2-carboxylic acid. One future direction is the development of more potent this compound analogs that have improved solubility and longer half-lives. Another future direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases. The use of this compound in combination with other drugs or therapies is also an area of future research.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-5-chloro-1,3-dihydroindene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-8-2-1-6-4-10(12,9(13)14)5-7(6)3-8/h1-3H,4-5,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEFHUVCZDCVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CC1(C(=O)O)N)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Naphthyl [2-(8-methyl-1,3-dioxo-2,4-diazaspiro[4.5]dec-2-yl)ethyl]sulfonate](/img/structure/B3281958.png)
![N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide](/img/structure/B3281965.png)
![2-[(Furan-2-ylmethyl)amino]-2-methylpropanenitrile](/img/structure/B3281970.png)

![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3281986.png)

![Benzonitrile, 4-[(triphenylphosphoranylidene)amino]-](/img/structure/B3281992.png)






